2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide
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Overview
Description
2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho synthesis . Once the indole nucleus is prepared, it undergoes further functionalization to introduce the chloro, cyano, and sulfonylamino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can yield indole-2,3-dione derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, it may inhibit certain enzymes or receptors involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Uniqueness
What sets 2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, cyano, and sulfonylamino groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H13ClN4O3S |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C17H13ClN4O3S/c18-14-9-21-17-13(14)5-2-6-15(17)22(10-16(20)23)26(24,25)12-4-1-3-11(7-12)8-19/h1-7,9,21H,10H2,(H2,20,23) |
InChI Key |
CSBDUENPXCTWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC3=C2NC=C3Cl)C#N |
Origin of Product |
United States |
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